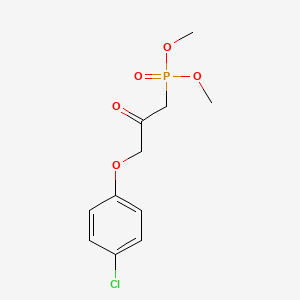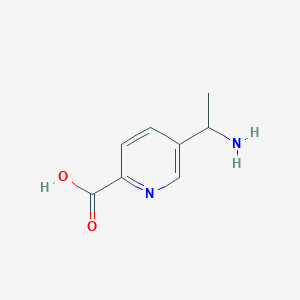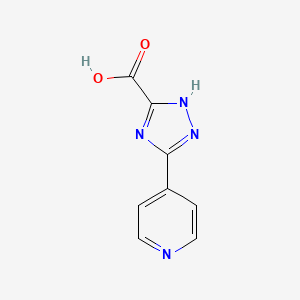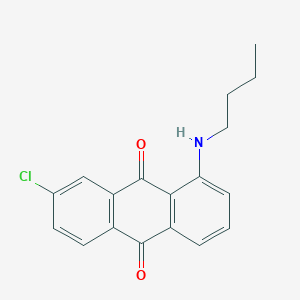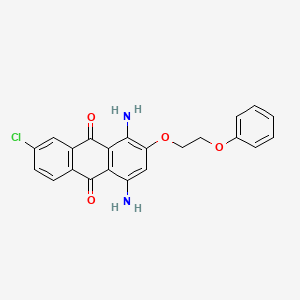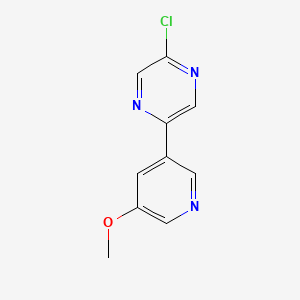
2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a chloro group and a methoxypyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process requires the use of palladium catalysts and boron reagents, which are tailored for specific coupling conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the reactants and catalysts.
化学反応の分析
Types of Reactions
2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidation states of the pyrazine ring.
科学的研究の応用
2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism by which 2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxypyridin-3-yl)methanol: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
2-Chloro-5-methylpyridin-3-yl)methanol: Another related compound with a methyl group instead of a methoxypyridinyl group.
Uniqueness
2-Chloro-5-(5-methoxypyridin-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
2-chloro-5-(5-methoxypyridin-3-yl)pyrazine |
InChI |
InChI=1S/C10H8ClN3O/c1-15-8-2-7(3-12-4-8)9-5-14-10(11)6-13-9/h2-6H,1H3 |
InChIキー |
HZNUSCNUQMIISU-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2=CN=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

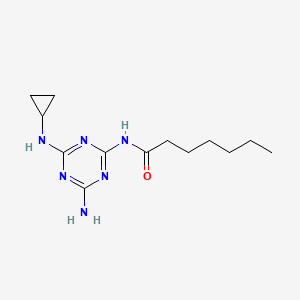
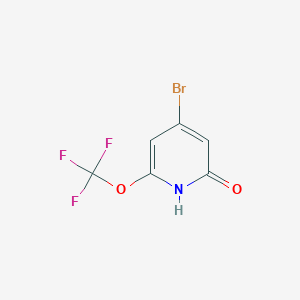

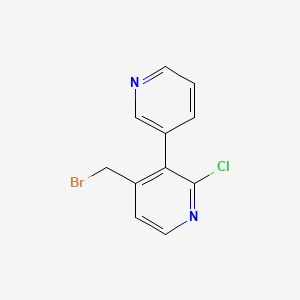
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
